molecular formula C10H18N2O3 B6257858 tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate CAS No. 261521-49-7

tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate

Cat. No.: B6257858
CAS No.: 261521-49-7
M. Wt: 214.26 g/mol
InChI Key: LYBRTARFAQKQLM-JTQLQIEISA-N
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Description

tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the pyrrolidinone ring. One common method is the palladium-catalyzed synthesis, which involves the use of palladium catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a protecting group for amines. It is also employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .

Medicine: Its stability and ease of removal make it an attractive choice for medicinal chemists .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild conditions, allowing the amine to be released for further reactions .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar purposes.

    tert-Butanesulfinamide: Another protecting group for amines with different reactivity and stability.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A complex compound with unique applications in organic synthesis.

Uniqueness: tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate stands out due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the pyrrolidinone ring. This combination makes it a versatile and valuable compound in various fields of research and industry .

Properties

CAS No.

261521-49-7

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1

InChI Key

LYBRTARFAQKQLM-JTQLQIEISA-N

Isomeric SMILES

C[C@@]1(CCNC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCNC1=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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